Product packaging for Methyl 9-bromofluorene-9-carboxylate(Cat. No.:CAS No. 6328-76-3)

Methyl 9-bromofluorene-9-carboxylate

Cat. No.: B12794803
CAS No.: 6328-76-3
M. Wt: 303.15 g/mol
InChI Key: LPFNZUQDSQYWTN-UHFFFAOYSA-N
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Description

Methyl 9-bromofluorene-9-carboxylate is a useful research compound. Its molecular formula is C15H11BrO2 and its molecular weight is 303.15 g/mol. The purity is usually 95%.
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Structure

2D Structure

Chemical Structure Depiction
molecular formula C15H11BrO2 B12794803 Methyl 9-bromofluorene-9-carboxylate CAS No. 6328-76-3

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

6328-76-3

Molecular Formula

C15H11BrO2

Molecular Weight

303.15 g/mol

IUPAC Name

methyl 9-bromofluorene-9-carboxylate

InChI

InChI=1S/C15H11BrO2/c1-18-14(17)15(16)12-8-4-2-6-10(12)11-7-3-5-9-13(11)15/h2-9H,1H3

InChI Key

LPFNZUQDSQYWTN-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1(C2=CC=CC=C2C3=CC=CC=C31)Br

Origin of Product

United States

Synthetic Methodologies and Strategies

Direct Synthesis of Methyl 9-bromofluorene-9-carboxylate

The direct synthesis route leverages the inherent reactivity of the C9 position of the fluorene (B118485) ring system. This benzylic carbon is susceptible to halogenation, particularly through free-radical pathways.

Halogenation Reactions at the C9-Position

The introduction of a bromine atom at the C9 position of Methyl 9H-fluorene-9-carboxylate is most effectively achieved using N-bromosuccinimide (NBS) as the brominating agent. numberanalytics.comorganic-chemistry.org This reagent is favored for its ability to provide a low, constant concentration of bromine, which promotes selective benzylic halogenation over other potential side reactions. masterorganicchemistry.com The reaction is typically carried out in a non-polar solvent, such as carbon tetrachloride, and is often initiated by light (hν) or a radical initiator. numberanalytics.com

Precursors and Reagent Systems, including Methyl 9H-fluorene-9-carboxylate

The immediate precursor for this direct approach is Methyl 9H-fluorene-9-carboxylate. This ester can be synthesized from fluorene-9-carboxylic acid through esterification with methanol (B129727), typically in the presence of an acid catalyst like sulfuric acid. ontosight.ai The key reagent system for the subsequent bromination is N-bromosuccinimide, often paired with a radical initiator such as azobisisobutyronitrile (AIBN) or benzoyl peroxide. numberanalytics.com The choice of solvent and reaction temperature can influence the selectivity and yield of the desired product. numberanalytics.com

Table 1: Reagents for Direct C9-Bromination

Reagent/ComponentFunction
Methyl 9H-fluorene-9-carboxylatePrecursor
N-Bromosuccinimide (NBS)Brominating Agent
Radical Initiator (e.g., AIBN)Initiates the reaction
Light (hν)Alternative initiator
Carbon Tetrachloride (CCl₄)Solvent

Mechanistic Considerations in C9-Halogenation Processes

The bromination of the C9 position of Methyl 9H-fluorene-9-carboxylate with NBS proceeds via a free-radical chain mechanism. masterorganicchemistry.com The process can be broken down into three key stages:

Initiation: The reaction is initiated by the homolytic cleavage of the N-Br bond in NBS, facilitated by light or heat, to generate a bromine radical (Br•). If a radical initiator like AIBN is used, it decomposes upon heating to form radicals, which then react with NBS to produce the bromine radical.

Propagation: The highly reactive bromine radical abstracts the hydrogen atom from the C9 position of Methyl 9H-fluorene-9-carboxylate. This is the most energetically favorable position for abstraction due to the stability of the resulting fluorenyl radical, which is stabilized by resonance over the two benzene (B151609) rings. This fluorenyl radical then reacts with a molecule of NBS to yield the final product, this compound, and a succinimidyl radical. The succinimidyl radical can then react with HBr, a byproduct, to regenerate a bromine radical, thus continuing the chain reaction.

Termination: The chain reaction is terminated when two radical species combine. This can involve the combination of two bromine radicals, a bromine radical and a fluorenyl radical, or two fluorenyl radicals.

Synthesis of Related Bromofluorene Intermediates

An alternative synthetic strategy involves the initial preparation of a brominated fluorene intermediate, which is then functionalized with the desired methyl carboxylate group.

Preparation of 9-Bromofluorene (B49992) from Fluorene

The synthesis of 9-bromofluorene is a well-established procedure that starts with the parent hydrocarbon, fluorene. Similar to the direct bromination of the ester, this transformation is typically achieved using N-bromosuccinimide (NBS) as the brominating agent in a suitable solvent like carbon tetrachloride. The reaction is generally initiated by a radical initiator, such as benzoyl peroxide, and proceeds via a free-radical mechanism analogous to the one described for the C9-halogenation of the ester.

Table 2: Typical Reaction Conditions for the Synthesis of 9-Bromofluorene

ReactantReagentInitiatorSolvent
FluoreneN-Bromosuccinimide (NBS)Benzoyl PeroxideCarbon Tetrachloride (CCl₄)

Functional Group Interconversion Strategies to Introduce Carboxylate Moiety

Once 9-bromofluorene is obtained, the methyl carboxylate group can be introduced at the C9 position. A common strategy involves the formation of an organometallic intermediate. For instance, 9-bromofluorene can be converted into its corresponding Grignard reagent by reaction with magnesium metal. This nucleophilic Grignard reagent can then react with an appropriate electrophile, such as methyl chloroformate or methyl cyanoformate, to introduce the methyl carboxylate group at the C9 position. rsc.org

Alternatively, a strong base like n-butyllithium can be used to deprotonate the C9 position of fluorene to generate a fluorenyl anion. nih.gov This highly nucleophilic species can then react with an electrophile like ethyl cyanoformate to install the carboxylate group. rsc.org While this latter example starts from fluorene, the principle can be adapted for a two-step synthesis from 9-bromofluorene, where the bromo-substituent is first reductively removed or the corresponding organometallic reagent is formed.

Chemical Reactivity and Reaction Mechanisms

Nucleophilic Substitution Reactions at the C9-Bromine

The tertiary nature of the C9 carbon atom and the excellent leaving group ability of the bromide ion make the C9-Br bond susceptible to nucleophilic substitution. However, the reaction pathway, whether SN1 or SN2, is heavily influenced by the nature of the nucleophile, solvent, and the electronic effects of the adjacent ester group.

The reaction of methyl 9-bromofluorene-9-carboxylate with strong anionic nucleophiles and organometallic reagents is complex due to the multiple reactive sites within the molecule. Organolithium and Grignard reagents, which are potent carbon-based nucleophiles and strong bases, can engage in several competing reaction pathways. libretexts.orgmasterorganicchemistry.com

Organolithium reagents, known for their extreme reactivity, can induce halogen-metal exchange with the C9-bromine, a process that competes with direct nucleophilic attack. taylorandfrancis.comrsc.org This can lead to the formation of a tertiary organolithium intermediate at the C9 position. Furthermore, these strong bases can attack the electrophilic carbonyl carbon of the ester group or cause debromination, leading to a mixture of products. taylorandfrancis.comnih.gov

Grignard reagents (RMgX) present a particularly interesting case. While they are excellent nucleophiles, they are also known to react readily with esters. masterorganicchemistry.comresearchgate.net The reaction typically involves an initial nucleophilic addition to the carbonyl group. In the case of this compound, this would be followed by the elimination of the methoxy (B1213986) group to form a 9-bromo-9-acylfluorene intermediate. This ketone is then immediately attacked by a second equivalent of the Grignard reagent, ultimately yielding a tertiary alcohol after acidic workup. masterorganicchemistry.com This dual addition to the ester functionality is a dominant pathway, often precluding simple substitution at the C9-bromine. masterorganicchemistry.comresearchgate.net

Table 1: Reactivity of this compound with Organometallic Reagents

Reagent TypePotential Reaction Pathway(s)Primary Product Type(s)Reference(s)
Organolithium (RLi)Halogen-Metal Exchange, Nucleophilic attack at ester, DebrominationC9-lithiated fluorene (B118485), Ester addition products, Debrominated fluorene taylorandfrancis.comnih.gov
Grignard (RMgX)Double nucleophilic addition to esterTertiary alcohol (from addition to ester) masterorganicchemistry.comresearchgate.net

Intermolecular coupling reactions provide a powerful method for forming new carbon-carbon and carbon-heteroatom bonds. Copper-mediated processes, such as the Ullmann reaction, are particularly relevant for aryl and alkyl halides. organic-chemistry.orgrsc.org These reactions can be used to couple this compound with various nucleophiles like amines, amides, or phenols, or to induce self-coupling to form bifluorenyl derivatives. nih.govnih.gov

The classic Ullmann condensation involves the copper-catalyzed coupling of two aryl halide molecules to form a biaryl. organic-chemistry.org In theory, subjecting this compound to these conditions could yield a symmetrical bifluorenyl product, linked at the C9 positions.

Furthermore, copper-catalyzed cross-coupling reactions with amines and amides are well-established procedures for C-N bond formation. rsc.orgnih.govresearchgate.netdntb.gov.ua The use of ligands such as L-proline or N,N-dimethylglycine can facilitate these Ullmann-type couplings under milder conditions than traditionally required. nih.govnih.govmdpi.com Research on analogous systems, such as methyl 3-amino-1-benzothiophene-2-carboxylate, suggests that the presence of a carboxylate group adjacent to the reaction center can play a crucial role. It may act as an internal ligand, chelating the copper catalyst and accelerating the rate of the cross-coupling reaction. mdpi.com This effect could be highly beneficial for the reactivity of this compound in such transformations. researchgate.netmdpi.com

Influence of the Carbomethoxy Group on C9-Reactivity

The carbomethoxy (-COOCH₃) group at the C9 position is not a passive substituent. Its electronic and steric properties significantly modulate the reactivity of the adjacent C9-bromine bond.

In the case of this compound, the carbonyl oxygen of the ester group possesses lone pairs of electrons that can participate in the departure of the bromide leaving group. youtube.com This participation can occur through the formation of a transient, three-membered cyclic intermediate (an oxonium ion). This process would delocalize the developing positive charge of the incipient carbocation, thereby stabilizing the transition state and accelerating the rate of SN1-type reactions. A similar accelerating effect has been proposed in copper-catalyzed coupling reactions where the carbonyl oxygen can chelate the metal center, facilitating the reaction. mdpi.com

To understand the influence of the carbomethoxy group, it is useful to compare the reactivity of this compound with other fluorene derivatives, such as 9-bromofluorene (B49992) and 9-bromo-9-phenylfluorene (B18599). orgsyn.org

In SN1 reactions, the rate-determining step is the formation of a carbocation. The C9-carbocation formed from 9-bromofluorene is stabilized by the two adjacent benzene (B151609) rings. The introduction of a carbomethoxy group at C9 has a strong electron-withdrawing inductive effect, which would destabilize the adjacent carbocation and thus slow down the rate of an SN1 reaction compared to 9-bromofluorene.

Conversely, in SN2 reactions, the rate is influenced by steric hindrance at the reaction center. libretexts.org The C9 position of fluorene is already sterically crowded. The addition of a bulky carbomethoxy group significantly increases this steric hindrance, making a direct backside attack by a nucleophile much more difficult. Therefore, SN2 reactions are expected to be considerably slower for this compound than for 9-bromofluorene, where a small hydrogen atom occupies the C9 position.

Table 2: Comparative Reactivity of C9-Substituted Fluorene Derivatives

CompoundC9 SubstituentsExpected SN1 RateExpected SN2 RateKey Factors
9-Bromofluorene-H, -BrBaselineBaselineSterically accessible
This compound -COOCH₃, -BrSlowerMuch SlowerInductive destabilization of C+, high steric hindrance
9-Bromo-9-phenylfluorene-Ph, -BrFasterMuch SlowerResonance stabilization of C+, high steric hindrance

Formation of Polyfluorene and Bifluorenyl Derivatives

Polyfluorenes are a class of conjugated polymers known for their excellent optoelectronic properties and are typically synthesized via metal-catalyzed cross-coupling reactions, such as Suzuki or Kumada polymerizations. researchgate.netnih.govscholaris.ca These methods generally require monomers with reactive groups (like halogens or boronic esters) at the 2 and 7 positions of the fluorene ring system. The C9 position is usually functionalized with stable, bulky alkyl or aryl groups to ensure solubility and prevent the formation of undesirable cross-linked structures.

This compound is not a typical monomer for the synthesis of high molecular weight polyfluorenes via these standard methods. The C9-bromo and C9-carboxylate groups are reactive functionalities that would likely interfere with the polymerization catalysts (e.g., organolithium or Grignard reagents used in Kumada coupling) or be unstable under the reaction conditions. scholaris.ca

However, the formation of bifluorenyl derivatives is a plausible transformation. As mentioned previously, a classic copper-mediated Ullmann coupling could potentially dimerize two molecules of this compound to form a C9-C9' linked bifluorenyl structure. organic-chemistry.orgmdpi.com This would result in a highly sterically congested molecule with two fluorene units joined at their quaternary centers.

Intramolecular Rearrangement Reactions

The fluorene skeleton is susceptible to intramolecular rearrangements, particularly when a carbocation is formed at the C9 position. These rearrangements can lead to the formation of different ring systems, most notably phenanthrene (B1679779) derivatives.

The Wagner-Meerwein rearrangement is a classic carbocation 1,2-rearrangement where a hydrogen, alkyl, or aryl group migrates from one carbon to an adjacent carbon atom. wikipedia.org This type of rearrangement is plausible in the fluorene system when a carbocation is generated at the C9 position.

For fluorene derivatives, the formation of a 9-fluorenyl cation can be initiated by the departure of a leaving group, such as the bromide ion from this compound, especially in the presence of a Lewis acid or in a polar, ionizing solvent. Once the 9-fluorenyl carbocation is formed, a Wagner-Meerwein type rearrangement can occur, which typically involves the migration of one of the groups attached to the C9 position or a 1,2-shift of a hydrogen or alkyl group from an adjacent carbon.

In the context of 9-substituted fluorenyl carbocations, intramolecular hydride migration has been observed. For example, the 9-(diphenylmethyl)fluoren-9-yl cation has been shown to rearrange to a substituted diphenyl methyl cation via an apparent 1,2-hydrogen shift. acs.org Although this is not a skeletal rearrangement of the fluorene core itself, it demonstrates the propensity for migrations in these systems.

More relevant to the fluorene skeleton itself, studies on the solvolysis of 9-fluorenylmethyl tosylates have shown that they can rearrange to form phenanthrenes. This transformation involves the formation of a carbocation followed by a 1,2-migration of one of the aromatic rings, leading to ring expansion and the formation of the phenanthrene system. While a direct study on this compound undergoing a Wagner-Meerwein rearrangement to a phenanthrene derivative is not explicitly detailed in the provided context, the general reactivity pattern of 9-substituted fluorenes strongly suggests that under appropriate conditions (e.g., treatment with a strong acid), the formation of the 9-fluorenyl carbocation could initiate such a rearrangement. The stability of the resulting carbocation would be a key driving force for the reaction. wikipedia.org

Table 2: Chemical Compounds Mentioned

Compound Name Molecular Formula
This compound C₁₅H₁₁BrO₂
9-Bromofluorene C₁₃H₉Br
9,9'-Bifluorene C₂₆H₁₈
Dimethyl 9,9'-bifluorene-9,9'-dicarboxylate C₂₈H₂₀O₄
9-Methylfluoren-9-ol C₁₄H₁₂O
9-(Diphenylmethyl)fluoren-9-yl cation C₂₆H₁₉⁺
Phenanthrene C₁₄H₁₀
Triruthenium dodecacarbonyl C₁₂O₁₂Ru₃

Applications in Advanced Organic Synthesis

Building Block in Complex Molecular Architectures

The fluorene (B118485) moiety is a desirable structural motif in many complex molecules due to its rigid, planar, and fluorescent nature. thieme-connect.de Methyl 9-bromofluorene-9-carboxylate serves as a key starting material for introducing this core structure.

The C-9 position of the fluorene ring is particularly reactive, and the presence of the bromine atom in this compound facilitates its use in creating a wide array of 9-substituted fluorene derivatives. thieme-connect.deresearchgate.net The bromine can be readily displaced through nucleophilic substitution reactions, allowing for the introduction of various functional groups. This is a fundamental strategy for modifying the electronic and steric properties of the fluorene core.

Research has demonstrated numerous methods for creating C-C bonds at the 9-position of fluorene derivatives, employing both transition-metal catalysis and metal-free conditions to synthesize diverse small molecules. researchgate.net For instance, related compounds like 9-bromo-9-phenylfluorene (B18599) are used in the alkylation of α-amino esters, a key step in preparing chiral compounds for asymmetric synthesis. orgsyn.org This highlights the synthetic utility of the 9-bromo functionality. The ester group can be subsequently hydrolyzed to the corresponding carboxylic acid or reduced to an alcohol, providing further pathways for diversification and the creation of analogues with tailored properties.

The reactivity of this compound is instrumental in the construction of larger, more complex polycyclic aromatic systems and intricate fluorene-based scaffolds. researchgate.net Fluorene derivatives are foundational units for building conjugated materials and nanogrids. researchgate.net The ability to functionalize the C-9 position is a gateway to extending the π-conjugated system, a critical aspect in the development of materials with specific electronic properties.

One notable application is in the synthesis of spiro-compounds, where the C-9 carbon of the fluorene acts as a spiro center linking two molecular systems. For example, novel spiro[benzo[c]fluorene-7,9′-fluorene] (SBFF) based materials have been prepared using 9-bromo precursors in Suzuki coupling reactions. researchgate.net This approach allows for the creation of three-dimensional, rigid structures with high thermal stability, which are of great interest in materials science.

Intermediacy in Pharmaceutical Precursor Synthesis

The fluorene scaffold is a recognized pharmacophore present in numerous pharmacologically active compounds. nbinno.com Its rigid structure can serve as a scaffold to orient functional groups in a specific three-dimensional arrangement for interaction with biological targets. This compound acts as a key intermediate, providing a reliable route to incorporate the fluorene nucleus into potential drug candidates. sigmaaldrich.comuredapharm.com

The dual functionality of the molecule allows for sequential or orthogonal chemical modifications. The bromo group can be substituted to attach the fluorene moiety to a larger molecular framework, while the carboxylate group can be transformed into amides, esters, or other functionalities common in medicinal chemistry. This versatility makes it a valuable precursor for creating libraries of compounds for drug discovery and development. thieme-connect.denbinno.com

Role in Advanced Materials Science Precursor Development

In materials science, fluorene-based compounds are highly valued for their unique photoelectric properties, thermal stability, and strong fluorescence. thieme-connect.deresearchgate.net this compound is a pivotal precursor for designing and synthesizing the next generation of advanced materials.

Fluorene derivatives are cornerstones in the field of organic electronics, particularly in the fabrication of Organic Light-Emitting Diodes (OLEDs). nbinno.comnih.gov The inherent high fluorescence quantum yield and charge-carrying capabilities of the fluorene core make it an ideal component for emissive and host materials in OLED devices. thieme-connect.deresearchgate.net

This compound serves as a foundational building block for more complex, functionalized fluorene molecules used in these devices. uni.lu By using cross-coupling reactions at the C-9 position, researchers can attach various aromatic groups to tune the emission color, enhance charge carrier mobility, and improve device efficiency and stability. nbinno.com For example, highly emissive 9-borafluorene (B15495326) derivatives and spiro[fluorene-9,9′-xanthene]-based host materials, which exhibit excellent thermal stability and strong electroluminescence, are synthesized from functionalized fluorene precursors. nih.govresearchgate.net This ability to precisely control the molecular architecture is crucial for developing high-performance OLEDs for displays and lighting. nbinno.com

Table 1: Research Findings on Fluorene Derivatives in Optoelectronics

Research Focus Key Finding Application Reference
9-Borafluorene Derivatives Synthesized highly twisted, donor-functionalized borafluorenes with bright luminescence and excellent thermal stability. Light-emitting materials in OLEDs nih.gov
Spirobenzofluorene Derivatives Prepared novel spiro-based blue host materials via Suzuki reactions with 9-bromo precursors. Highly efficient blue OLEDs researchgate.net
Spiro[fluorene-9,9′-xanthene] Developed a host material for efficient and low-voltage blue phosphorescent OLEDs (PHOLEDs). PHOLEDs researchgate.net
General Fluorene Derivatives The fluorene core's photoelectric properties are central to its use in materials chemistry. Organic Electronics researchgate.net

The development of advanced polymers with tailored optical and electronic properties is another area where this compound is a valuable precursor. uni.lu Fluorene units can be incorporated into polymer backbones to create conjugated polymers with high thermal stability and desirable photophysical properties. researchgate.net

The reactivity of the C-9 position allows for the creation of monomers that can be polymerized through various methods. For instance, research has shown the synthesis of π-conjugation-interrupted polymers and fluorene-linked carbazole (B46965) polymers. researchgate.net Furthermore, unsubstituted spirobifluorene has been used to create conjugated microporous polymers via FeCl₃-mediated polymerization, resulting in materials with large surface areas suitable for gas uptake. rsc.org The ability to synthesize monomers from precursors like this compound is essential for producing these sophisticated polymeric materials.

Table 2: Mentioned Chemical Compounds

Compound Name
This compound
9-bromo-9-phenylfluorene
spiro[benzo[c]fluorene-7,9′-fluorene]
9-borafluorene
spiro[fluorene-9,9′-xanthene]
9-Bromofluorene (B49992)
Methyl 9H-fluorene-9-carboxylate
N-bromosuccinimide
9-phenylfluorene
Fluorenone
9-methyl fluorene
9-methylene fluorene
Carbazole

Catalytic Applications and Ligand Development

The strategic position of the bromo and carboxylate groups on the C9 carbon of the fluorene scaffold makes this compound a molecule of significant interest in the development of specialized ligands for catalysis. The potential for this compound to serve as a precursor for various ligand types, particularly phosphine (B1218219) ligands, opens avenues for its application in a range of catalytic reactions.

Precursor for Phosphine Ligands

The development of phosphine ligands is a cornerstone of transition metal catalysis, as the electronic and steric properties of these ligands can be finely tuned to control catalytic activity and selectivity. google.comresearchgate.net this compound offers a unique platform for the synthesis of novel phosphine ligands. The reactivity of the carbon-bromine bond at the C9 position allows for the introduction of phosphorus-containing moieties.

A general strategy for the synthesis of such ligands involves the nucleophilic substitution of the bromide with a phosphide (B1233454) reagent. For instance, reaction with a diaryl- or dialkylphosphide (e.g., KPPh2 or LiPPh2) could yield a 9-phosphino-fluorene-9-carboxylate derivative. nih.gov The resulting phosphine ligand would possess a bulky fluorenyl backbone, which can be advantageous in creating a specific steric environment around a metal center.

Furthermore, the ester group provides a handle for further modifications. It can be hydrolyzed to the corresponding carboxylic acid, which can then be used to introduce other functionalities or to anchor the ligand to a support. Alternatively, the ester could be reduced to an alcohol, providing another site for chemical manipulation.

Table 1: Potential Phosphine Ligands Derived from this compound

Precursor Reagent Potential Ligand Structure Potential Applications
This compound Diphenylphosphide (e.g., KPPh2) Methyl 9-(diphenylphosphino)fluorene-9-carboxylate Cross-coupling reactions (e.g., Suzuki, Heck)

The design and synthesis of new phosphine ligands are pivotal for advancing cross-coupling processes. nih.gov The structural diversity achievable from precursors like this compound is essential for creating versatile catalysts. nih.gov

Role in Palladium-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions are among the most powerful tools in modern organic synthesis for the formation of carbon-carbon and carbon-heteroatom bonds. The efficiency and selectivity of these reactions are heavily dependent on the nature of the phosphine ligand coordinated to the palladium center. Ligands derived from this compound could find significant use in this area.

For example, a hypothetical phosphine ligand derived from this precursor, when complexed with palladium, could be evaluated in Suzuki-Miyaura coupling reactions. researchgate.netresearchgate.net The bulky fluorenyl group could enhance the stability and activity of the palladium catalyst, potentially leading to higher yields and faster reaction times. The synthesis of polyfluorenes via Suzuki coupling is a known application of fluorene derivatives, highlighting the relevance of this scaffold in palladium catalysis. researchgate.net

Table 2: Hypothetical Catalytic Performance in Suzuki-Miyaura Coupling

Catalyst System Aryl Halide Arylboronic Acid Product Yield (%)
Pd(OAc)2 / Ligand A* 4-Bromotoluene Phenylboronic acid >95 (Hypothetical)
Pd2(dba)3 / Ligand B** 1-Chloro-4-nitrobenzene 4-Methoxyphenylboronic acid >90 (Hypothetical)
  • Ligand A: Methyl 9-(diphenylphosphino)fluorene-9-carboxylate ** Ligand B: Methyl 9-(di-tert-butylphosphino)fluorene-9-carboxylate
  • The development of novel phosphine ligands is crucial for expanding the scope of challenging coupling reactions, such as those involving less reactive aryl chlorides or sterically hindered substrates. nih.gov The unique electronic and steric properties of fluorene-based phosphine ligands could address some of these challenges.

    Development of Chiral Ligands for Asymmetric Catalysis

    The synthesis of enantiomerically pure compounds is a major focus in modern chemistry, particularly for the pharmaceutical industry. Chiral ligands are essential for achieving high enantioselectivity in metal-catalyzed asymmetric reactions. escholarship.org The fluorene scaffold of this compound presents opportunities for the development of novel chiral ligands.

    Introduction of chirality can be envisioned through several pathways. For instance, the ester group could be reacted with a chiral alcohol to introduce a chiral auxiliary. Subsequent reaction at the C9 position could then lead to a chiral phosphine ligand. Alternatively, if a chiral phosphide reagent is used, a P-stereogenic phosphine could be synthesized.

    These chiral fluorene-based ligands could be applied in a variety of asymmetric transformations, such as asymmetric hydrogenation, allylic alkylation, and C-H functionalization reactions. escholarship.org The rigid and well-defined structure of the fluorene backbone could effectively transfer chiral information from the ligand to the catalytic center, thereby inducing high enantioselectivity in the product. The development of chiral ligands for enantioselective C-H bond silylation and borylation has been a significant area of research, where novel ligand design plays a critical role. escholarship.org

    Spectroscopic Characterization and Computational Chemistry

    Spectroscopic Analysis of Methyl 9-bromofluorene-9-carboxylate

    Spectroscopic analysis is fundamental to the characterization of this compound, confirming its molecular structure and identifying its constituent functional groups.

    While specific experimental spectra for this compound were not found in the surveyed literature, the expected ¹H and ¹³C NMR spectral data can be predicted based on its chemical structure and data from analogous compounds like 9-bromofluorene (B49992) and other fluorene (B118485) derivatives. chemicalbook.comchemicalbook.com

    ¹H NMR Spectroscopy: The proton NMR spectrum is expected to show distinct signals for the aromatic protons and the methyl protons of the ester group. The eight aromatic protons on the fluorene backbone would likely appear as a complex multiplet in the range of 7.30-7.90 ppm. The methyl group (–OCH₃) protons are anticipated to present as a sharp singlet further upfield, typically around 3.70-4.00 ppm, due to the deshielding effect of the adjacent oxygen atom.

    ¹³C NMR Spectroscopy: The carbon NMR spectrum provides more detailed structural information. Key predicted signals include the carbonyl carbon of the ester group, expected in the range of 168-172 ppm. The quaternary C9 carbon, bonded to both the bromine atom and the carboxylate group, would appear as a unique signal significantly downfield. The aromatic carbons would generate a series of signals between 120-150 ppm. The methyl carbon of the ester group would be observed at approximately 53 ppm. docbrown.infochegg.com The presence of bromine influences the chemical shifts of nearby carbons, a known effect in halogenated compounds. docbrown.infochegg.com

    Table 1: Predicted NMR Chemical Shifts (δ) for this compound
    Atom TypePredicted ¹H NMR Shift (ppm)Predicted ¹³C NMR Shift (ppm)
    Aromatic (C₁-C₈, H)~7.30 - 7.90 (m)~120 - 150
    Ester Methyl (–OCH₃)~3.70 - 4.00 (s)~53
    Ester Carbonyl (C=O)-~168 - 172
    Quaternary Carbon (C9)-(Not predicted, but expected to be distinct)

    The infrared spectrum of this compound is characterized by absorption bands corresponding to its specific functional groups. Based on established correlation tables, the following absorptions are expected vscht.czlibretexts.org:

    C=O Stretch: A strong, sharp absorption band characteristic of the ester carbonyl group is predicted to appear in the region of 1735-1750 cm⁻¹.

    C–O Stretch: Two distinct C–O stretching vibrations are expected for the ester functionality, typically appearing in the 1000-1300 cm⁻¹ range.

    Aromatic C–H Stretch: The stretching of C–H bonds on the aromatic fluorene rings generally occurs just above 3000 cm⁻¹, in the 3000-3100 cm⁻¹ region.

    Aromatic C=C Stretch: In-ring carbon-carbon double bond stretches for the aromatic system are expected as multiple bands in the 1400-1600 cm⁻¹ region.

    C–Br Stretch: The carbon-bromine bond is expected to produce a strong absorption in the lower frequency "fingerprint region," typically between 515-690 cm⁻¹. libretexts.org

    Table 2: Predicted Characteristic IR Absorption Frequencies for this compound
    Functional GroupVibrational ModeExpected Frequency (cm⁻¹)Intensity
    Aromatic C-HStretch3000 - 3100Medium
    Ester C=OStretch1735 - 1750Strong
    Aromatic C=CStretch1400 - 1600Medium-Weak
    Ester C-OStretch1000 - 1300Strong
    C-BrStretch515 - 690Strong

    Mass spectrometry is used to determine the molecular weight and study the fragmentation patterns of a molecule. The monoisotopic mass of this compound is 301.99423 Da. uni.lu In an electron ionization (EI) mass spectrum, the molecular ion peak ([M]⁺) would be observed at m/z ≈ 302 and m/z ≈ 304 with nearly equal intensity, which is the characteristic isotopic pattern for a compound containing one bromine atom.

    Key fragmentation pathways would likely involve the cleavage of the substituents at the C9 position. Common fragmentation could include:

    Loss of a bromine radical (•Br), resulting in a fragment ion at m/z ≈ 223.

    Loss of a methoxycarbonyl radical (•COOCH₃), leading to a 9-bromofluorenyl cation at m/z ≈ 245/247.

    Loss of a methoxy (B1213986) radical (•OCH₃), giving a fragment at m/z ≈ 271/273. The fragmentation of related compounds like 9-bromofluorene confirms the facile loss of the bromine atom. nist.gov

    Advanced Computational Studies

    Computational chemistry provides valuable insights into the electronic structure and properties of molecules that can be difficult to measure experimentally.

    Density Functional Theory (DFT) calculations are powerful tools for investigating the electronic properties of fluorene derivatives. worldscientific.com For this compound, the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) are key to understanding its electronic behavior.

    Computational methods can predict various physical parameters useful for analytical characterization. One such parameter is the Collision Cross Section (CCS), which is a measure of the effective area of an ion in the gas phase. It is an important identifier in ion mobility-mass spectrometry. Predicted CCS values for different adducts of this compound have been calculated and are valuable for its identification in complex mixtures. uni.lu

    Table 3: Predicted Collision Cross Section (CCS) Values for this compound Adducts. uni.lu
    Adductm/zPredicted CCS (Ų)
    [M+H]⁺303.00151163.5
    [M+Na]⁺324.98345176.6
    [M-H]⁻300.98695172.1
    [M+NH₄]⁺320.02805188.1
    [M+K]⁺340.95739165.2
    [M]⁺301.99368184.8

    Structural Modifications and Derivative Chemistry

    Methyl 9-bromofluorene-9-carboxylate as a Core Scaffold for Further Derivatization

    This compound serves as a strategic building block for advanced chemical synthesis. The key to its utility lies in the unique substitution at the C9 position. This carbon atom is bonded to both an ester group (carboxylate) and a bromine atom. The presence of the bromine atom, a good leaving group, makes the C9 position susceptible to nucleophilic substitution reactions. This allows for the introduction of a wide array of functional groups by reacting the compound with various nucleophiles.

    Furthermore, the ester group itself is a site for chemical modification. It can be hydrolyzed to the corresponding carboxylic acid, 9-bromofluorene-9-carboxylic acid. This carboxylic acid can then be converted into other esters, amides, or used as a handle for attachment to other molecular systems. The dual functionality of a reactive halogen and a modifiable ester group on the same carbon atom makes this compound a highly versatile scaffold for generating diverse molecular architectures.

    Synthesis and Reactivity of Closely Related Fluorene (B118485) Carboxylates

    The synthesis and reactivity of fluorene carboxylates are well-documented, providing context for the chemistry of this compound. Fluorene esters and acids can be prepared through various methods, often involving the functionalization of the fluorene core.

    A common strategy involves the deprotonation of the C9 position, which is notably acidic (pKa ≈ 22.6 in DMSO), to form the nucleophilic fluorenyl anion. wikipedia.org This anion can then react with electrophiles like chloroformates to introduce an ester group. For instance, the synthesis of ethyl 2,7-dibromofluorene-9-carboxylate requires two equivalents of a strong base like lithium diisopropylamide (LDA) to achieve deprotonation and subsequent carboxylation. 20.210.105

    Another synthetic approach builds the fluorene ring system from simpler precursors. A series of 3-hydroxy-9H-fluorene-2-carboxylate derivatives have been prepared through a sequence involving a Michael addition, a Robinson annulation, and subsequent aromatization. mdpi.comresearchgate.net This method demonstrates the construction of the functionalized fluorene core itself.

    The reactivity of these carboxylates is central to their application. The ester group can be hydrolyzed to a carboxylic acid, such as in the formation of 9-fluorene-[11C]carboxylic acid from its corresponding precursor. researchgate.net These carboxylic acids are valuable in their own right, serving as precursors for pharmaceuticals and other specialized chemicals. wikipedia.org

    Table 1: Synthesis of Selected Fluorene Carboxylate Derivatives

    Derivative Synthetic Method Precursors Reference
    Ethyl 2,7-dibromofluorene-9-carboxylate Deprotonation and Carboxylation 2,7-dibromofluorene (B93635), LDA 20.210.105
    Ethyl 3-hydroxy-1-phenyl-9H-fluorene-2-carboxylate Michael Addition, Robinson Annulation, Aromatization Acetoacetate (B1235776), 2-benzylideneindan-1-one mdpi.com

    Development of Diverse Functionalized Fluorene Systems

    The functionalization of the fluorene scaffold is a major focus of research, aimed at creating materials for applications in organic electronics and photonics. researchgate.net This involves the strategic introduction of various substituents, including halogens, carboxylic acid derivatives, and alkyl or aryl groups.

    Polybromination of the fluorene aromatic rings is a critical step for creating monomers used in polymerization reactions, such as the Suzuki coupling. 20.210.105researchgate.net The bromine atoms provide reactive sites for forming carbon-carbon bonds. A standard procedure for synthesizing 2,7-dibromofluorene involves the direct bromination of fluorene. 20.210.105

    One effective method uses copper(II) bromide supported on alumina. In this process, fluorene is refluxed in carbon tetrachloride with the CuBr₂/Al₂O₃ reagent to yield 2,7-dibromofluorene. 20.210.105 This dibrominated compound is a key precursor for well-defined poly(2,7-fluorene) derivatives, which are promising for blue-light-emitting devices. 20.210.105 While methods for synthesizing highly brominated compounds like nonabromodiphenyl ethers exist, involving perbromination or reductive debromination, the targeted di-bromination is more common for fluorene-based polymer precursors. capes.gov.br

    A wide variety of fluorene carboxylic acids and esters have been synthesized, with the functional group attached at different positions on the fluorene skeleton. These compounds are often intermediates for more complex molecules. wikipedia.org

    Fluorene-1-carboxylic acid is a commercially available derivative with the carboxylic acid group on the aromatic ring. sigmaaldrich.com

    Methyl 9H-fluorene-9-carboxylate is formed by the esterification of fluorene-9-carboxylic acid. chemsrc.comchemspider.com

    Ethyl 3-hydroxy-1-aryl-9H-fluorene-2-carboxylates represent a class of highly substituted fluorenes synthesized via multi-step sequences, offering tailored electronic properties based on the aryl substituent. mdpi.com

    The synthesis of these compounds can be achieved through various routes. A catalyst-free method was developed for preparing fluorenes from amino-group-containing biaryls and Meldrum's acid derivatives. rsc.org Another versatile approach involves the Michael addition of acetoacetate to a 2-benzylideneindan-1-one, followed by annulation and oxidation, yielding various substituted ethyl 3-hydroxy-9H-fluorene-2-carboxylates. mdpi.com

    Table 2: Examples of Fluorene Carboxylic Acid and Ester Derivatives

    Compound Name Formula Position of COOR Melting Point (°C) Reference
    Fluorene-1-carboxylic acid C₁₄H₁₀O₂ C1 246-248 sigmaaldrich.com
    Ethyl 3-hydroxy-1-(p-tolyl)-9H-fluorene-2-carboxylate C₂₃H₂₁O₃ C2 104-105 mdpi.com
    Ethyl 1-(4-fluorophenyl)-3-hydroxy-9H-fluorene-2-carboxylate C₂₂H₁₇FO₃ C2 107-108 mdpi.com

    Introducing alkyl and aryl groups onto the fluorene framework is a primary strategy for modifying its solubility, solid-state packing, and electronic characteristics.

    Alkylation most commonly occurs at the C9 position due to its acidity. wikipedia.org The fluorene ring can be deprotonated with a base to form the fluorenyl anion, which then acts as a nucleophile, reacting with alkyl halides to form 9-alkyl or 9,9-dialkyl fluorenes. researchgate.net This C-alkylation is a facile and efficient method for adding flexible side chains, which is crucial for improving the processability of fluorene-based polymers. 20.210.105

    Arylation involves attaching aryl groups to the fluorene core. This is often accomplished using modern cross-coupling reactions. For fluorenes bearing halogen substituents (e.g., 2,7-dibromofluorene), palladium-catalyzed reactions like the Suzuki coupling are employed to link them with arylboronic acids, forming C-C bonds and extending the conjugated system. 20.210.105researchgate.net Direct C-H arylation has also emerged as a powerful tool, where C-H bonds on the fluorene ring are activated and coupled with aryl halides, often catalyzed by palladium or other transition metals. acs.org This avoids the need for pre-functionalization of the fluorene core. These arylated derivatives are fundamental to the development of organic semiconductors and materials for optoelectronic devices. researchgate.netnih.gov

    Emerging Research Frontiers

    Development of Novel and Sustainable Synthetic Methodologies for Halogenated Fluorenes

    The synthesis of halogenated fluorenes is evolving to meet the growing demand for sustainability and efficiency, aligning with the principles of green chemistry. nih.gov Traditional methods for producing fluorene (B118485) derivatives have often been criticized for harsh conditions or complex procedures. labxing.com Modern approaches, however, prioritize minimizing waste, avoiding hazardous solvents, and reducing energy consumption. nbinno.com

    A key area of innovation is the use of environmentally benign reagents and conditions. For example, a greener method for preparing bromofluorenes involves using water as a dispersion medium for the bromination reaction, which circumvents the need for environmentally harmful and costly organic solvents. google.com Similarly, the oxidation of fluorenes to fluorenones, a common intermediate, can be achieved with high efficiency using molecular oxygen from the air as the primary oxidant, often with a simple catalyst like potassium hydroxide (KOH). nbinno.comrsc.org This aerobic oxidation process operates under mild conditions and reduces the generation of toxic byproducts. nbinno.comrsc.org

    Other novel strategies include palladium-catalyzed reactions. A facile and efficient method has been developed to synthesize fluorene derivatives from 2-iodobiphenyls and CH2Br2 through a palladium-catalyzed dual C-C bond formation, which proceeds under relatively mild conditions. labxing.com Another innovative, catalyst-free approach involves the reaction of amino group-containing biaryls with Meldrum's acid derivatives to prepare fluorenes. rsc.org These advanced methodologies represent a significant step towards the sustainable production of halogenated fluorenes.

    Table 1: Comparison of Synthetic Methodologies for Fluorene Derivatives

    Methodology Key Features Advantages Reference(s)
    Aerobic Oxidation Uses molecular oxygen as the oxidant with a KOH catalyst. High yield and purity, ambient conditions, green chemistry. nbinno.comrsc.org
    Bromination in Water Disperses fluorene compounds in water for bromination. Avoids harmful organic solvents, economical, efficient. google.com
    Palladium-Catalyzed C-C Formation Tandem dual C-C bond formation from 2-iodobiphenyls. Mild conditions, efficient for various derivatives. labxing.com
    Catalyst-Free Synthesis Reaction of biaryls with Meldrum's acid derivatives. No catalyst required, avoids loss of functional groups. rsc.org

    Exploration of Unprecedented Reaction Pathways and Mechanistic Insights

    Understanding the reaction mechanisms and pathways for the formation of fluorene derivatives is crucial for optimizing existing synthetic routes and discovering new ones. Recent research has shed light on the intricate steps involved in several novel synthetic methods.

    For instance, the palladium-catalyzed synthesis of fluorenes from 2-iodobiphenyls is proposed to proceed through a key dibenzopalladacyclopentadiene intermediate. labxing.com The reaction mechanism involves the initial formation of a Pd(II) species, which then cleaves a C-H bond to form the palladacycle. labxing.com This is followed by oxidative addition of CH2Br2 to form a Pd(IV) complex, which undergoes reductive elimination to ultimately afford the fluorene product. labxing.com

    In the realm of organoboron chemistry, the synthesis and reactivity of 9-borafluorenes are providing new mechanistic insights. nsf.gov The conversion of precursors to these compounds can involve complex rearrangements. nsf.gov For example, one presumed mechanism involves the formation of a borylene intermediate that rearranges and, after a one-electron reduction, dimerizes to form a diborate with a B-B bond. nsf.gov Such studies into the reaction coordinates and intermediates are fundamental to controlling the synthesis of diverse fluorene-based structures. nsf.gov The stoichiometric reaction of α,ω-dibromoalkanes with fluorenyllithium to produce α-(9-fluorenyl)-ω-bromoalkane derivatives highlights the critical role of solvent selection in directing reaction pathways and preventing the formation of undesired side products. researchgate.net

    Advanced Applications in Chemical Engineering and Functional Materials Science

    The unique electronic and photophysical properties of fluorene derivatives make them highly valuable in materials science and chemical engineering. entrepreneur-cn.com Their rigid, planar structure and high fluorescence quantum yields are key to their application in advanced functional materials.

    The incorporation of boron into the fluorene framework to create 9-borafluorenes has opened up new possibilities. These compounds exhibit significant Lewis acidity and unique photophysical properties, making them promising candidates for use as chemical sensors and in other electronic materials. nsf.govacs.org The reactivity of 9-borafluorenes also positions them as versatile reagents for synthesizing other boron-containing molecules. nsf.govacs.org

    Table 2: Applications of Fluorene Derivatives in Materials Science

    Application Area Specific Use Underlying Property Reference(s)
    Optoelectronics Organic Light-Emitting Diodes (OLEDs) High fluorescence, tunable emission spectra. entrepreneur-cn.com
    Photovoltaics Hole transport material in perovskite solar cells. Good film quality, energy level matching, hole mobility. entrepreneur-cn.com
    Sensors Chemical sensors based on 9-borafluorenes. Lewis acidity, photophysical response. nsf.govacs.org
    Biochemistry Fluorescent probes and biosensors. Ability to act as fluorescent markers for biomolecules. entrepreneur-cn.com

    Interdisciplinary Research with Pharmaceutical Chemistry for Novel Synthetic Routes

    The intersection of fluorene chemistry and pharmaceutical science is a burgeoning field of research. Halogenated organic compounds play a crucial role in modern medicinal chemistry, with a significant number of drugs approved by the FDA containing fluorine or chlorine. nih.gov The introduction of a halogen atom like bromine into a molecule can profoundly alter its physicochemical properties, such as lipophilicity and pKa, which can enhance its efficacy and pharmacokinetic profile. nih.govmdpi.com

    Fluorene derivatives have demonstrated a wide spectrum of biological activities, including anti-tumor, anti-inflammatory, and antibacterial properties, making them an important focus for drug development. entrepreneur-cn.com High-purity halogenated fluorenes serve as indispensable intermediates and building blocks in the synthesis of complex pharmaceutical raw materials. nbinno.com

    Furthermore, specific fluorene derivatives are utilized as key reagents in the asymmetric synthesis of chiral molecules. For example, N-(9-phenylfluoren-9-yl) derivatives of amino acids are valuable chiral educts for creating stereospecific compounds, a critical aspect of modern drug design. orgsyn.org The unique structure of the fluorene backbone provides a rigid scaffold that is leveraged by medicinal chemists to design novel therapeutic agents. The ongoing research into halogenated drugs highlights the sustained importance of compounds like Methyl 9-bromofluorene-9-carboxylate as precursors and structural motifs in the pharmaceutical industry. nih.gov

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